Product packaging for Sdz ser-082(Cat. No.:CAS No. 141474-59-1)

Sdz ser-082

Cat. No.: B10773039
CAS No.: 141474-59-1
M. Wt: 228.33 g/mol
InChI Key: YASBOGFWAMXINH-TZMCWYRMSA-N
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Description

SDZ SER-082 is a potent and selective phenylpiperazine derivative, functioning as a competitive antagonist for serotonin receptors, with a high affinity for the 5-HT2B and 5-HT2C receptor subtypes. Its primary research value lies in its utility as a pharmacological tool to dissect the complex roles of serotonin signaling in the central nervous system. By selectively blocking these specific receptor subtypes, researchers can investigate their involvement in a wide array of physiological and behavioral processes, including appetite regulation, mood and anxiety disorders, drug addiction, and migraine pathogenesis. The compound's mechanism of action involves binding to the orthosteric site of 5-HT2B and 5-HT2C receptors, thereby inhibiting serotonin-induced intracellular signaling cascades, such as phospholipase C (PLC) activation and inositol phosphate (IP) accumulation. This specificity makes this compound an indispensable compound for in vitro binding assays, functional characterization studies, and in vivo models aiming to elucidate the distinct contributions of 5-HT2B versus 5-HT2C receptors, ultimately contributing to the advancement of neuropsychiatric drug discovery and a deeper understanding of serotonergic circuitry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2 B10773039 Sdz ser-082 CAS No. 141474-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141474-59-1

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

InChI

InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1

InChI Key

YASBOGFWAMXINH-TZMCWYRMSA-N

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1

Origin of Product

United States

Pharmacological Characterization of Sdz Ser 082

Receptor Binding Affinities and Selectivity Profile

SDZ SER 082 demonstrates a notable selectivity for the 5-HT2C and 5-HT2B receptors over other serotonin (B10506) receptor subtypes. Its binding characteristics have been quantified in various studies, establishing its specific pharmacological signature.

Affinity for 5-HT2C Receptors

Research has identified SDZ SER 082 as a high-affinity ligand for the 5-HT2C receptor. The primary study detailing its pharmacology reported a pKD value of 7.8 for this receptor, indicating a strong binding affinity in the nanomolar range. nih.gov This high affinity underscores the compound's significant interaction with this particular receptor subtype.

Affinity for 5-HT2B Receptors

The compound also exhibits a strong affinity for the 5-HT2B receptor. Functional antagonism studies on the rat stomach fundus, a classic preparation for assessing 5-HT2B activity, determined a pKB value of 7.34 for SDZ SER 082. nih.gov This indicates potent antagonist activity at this receptor, with an affinity comparable to its affinity for the 5-HT2C receptor. nih.govwikipedia.org

Differential Affinity Compared to 5-HT2A Receptors

A key characteristic of SDZ SER 082 is its marked selectivity for 5-HT2C/2B receptors when compared to the 5-HT2A receptor. It is described as having a low affinity for 5-HT2A receptors. nih.govacnp.org Reports indicate that SDZ SER 082 has an approximately 40-fold higher affinity for the 5-HT2C receptor than for the closely related 5-HT2A receptor. wikipedia.org This selectivity distinguishes it from many other 5-HT2 ligands, such as ketanserin (B1673593), which often show high affinity for the 5-HT2A subtype. acnp.org

Affinity for 5-HT1A Receptors

The affinity of SDZ SER 082 for the 5-HT1A receptor is notably low. While specific binding affinity values (Ki or pKi) are not prominently reported in the primary literature, functional studies provide clear evidence of its lack of significant activity at this site. For instance, in animal models, SDZ SER 082 did not counteract the behavioral effects induced by the tryptamine (B22526) psychedelic 5-MeO-DMT, an effect that was successfully blocked by the selective 5-HT1A receptor antagonist WAY-100635. wikipedia.org This suggests that SDZ SER 082 does not possess significant antagonist properties at the 5-HT1A receptor.

Receptor Binding and Functional Antagonism Data for SDZ SER 082

Receptor Subtype Reported Affinity/Potency (pKD/pKB) Notes
5-HT2C 7.8 (pKD) nih.gov High binding affinity.
5-HT2C 7.13 (pKB) nih.gov Functional antagonism (inositol phosphate (B84403) accumulation).
5-HT2B 7.34 (pKB) nih.gov Functional antagonism (rat stomach fundus).
5-HT2A Low Affinity nih.gov ~40-fold lower affinity compared to 5-HT2C. wikipedia.org
5-HT1A Negligible wikipedia.org Ineffective in blocking 5-HT1A-mediated effects. wikipedia.org

Functional Classification: Antagonist and Partial Agonist Properties

SDZ SER 082 is primarily classified as a competitive antagonist at both 5-HT2C and 5-HT2B receptors. nih.goviiab.me In functional assays, it effectively blocks the action of serotonin at these receptors. For the 5-HT2C receptor, it antagonized the serotonin-induced accumulation of inositol (B14025) phosphates in pig choroid plexus cells. nih.gov For the 5-HT2B receptor, it demonstrated clear antagonist effects in the rat stomach fundus preparation. nih.gov

While its dominant profile is that of an antagonist, some sources describe it as a potential weak partial agonist. wikipedia.orgacnp.org A partial agonist is a substance that binds to and activates a receptor, but only has partial efficacy relative to a full agonist. frontiersin.orgnih.gov In the presence of a full agonist, a partial agonist can act as a competitive antagonist. frontiersin.org The primary evidence, however, strongly supports its functional role as an antagonist in the systems studied. nih.gov

Comparative Pharmacological Spectrum with Other Serotonergic Agents

The pharmacological profile of SDZ SER 082 becomes clearer when compared with other well-characterized serotonergic agents.

Versus 5-HT2A Antagonists (e.g., Ketanserin): Unlike non-selective 5-HT2 antagonists like ketanserin, which has a high affinity for 5-HT2A receptors, SDZ SER 082 is highly selective for the 5-HT2C and 5-HT2B subtypes. acnp.org This is demonstrated in behavioral studies where ketanserin can reverse the head-twitch response induced by 5-HT2A activation, an effect not mimicked by SDZ SER 082. This highlights a fundamental difference in their therapeutic and research applications.

Versus 5-HT1A Ligands (e.g., WAY-100635): SDZ SER 082's profile is distinct from selective 5-HT1A receptor antagonists like WAY-100635. As previously mentioned, WAY-100635 effectively blocks certain behavioral effects mediated by 5-HT1A receptors, whereas SDZ SER 082 is inactive in these paradigms, confirming its lack of significant 5-HT1A receptor antagonism. wikipedia.org

Versus Mixed Profile Agents (e.g., Mirtazapine): Mirtazapine is an antidepressant with a broad pharmacological profile that includes potent antagonism at 5-HT2A, 5-HT2C, and histamine (B1213489) H1 receptors. google.com In contrast, SDZ SER 082 offers a more targeted antagonism of 5-HT2C/2B receptors without the significant antihistaminic or 5-HT2A blocking properties of mirtazapine. nih.govgoogle.com

This focused action on the 5-HT2C/2B receptors makes SDZ SER 082 a valuable tool in scientific research for dissecting the specific physiological and behavioral roles of these particular serotonin receptor subtypes. wikipedia.org

Compound Name Table

SDZ SER-082

SER-082

SDZ SER082

SDZ SER 082 fumarate (B1241708)

Neurobiological and Behavioral Research Applications in Preclinical Models

Modulation of Locomotor Activity in Rodent Models

Sdz ser-082's impact on locomotor activity in rodent models reveals distinct effects that differentiate it from other serotonin (B10506) receptor antagonists.

In contrast to some other serotonin 5-HT2C receptor antagonists, this compound does not induce hyperlocomotion in rodents wikipedia.org. Instead, at higher concentrations, it has been observed to produce hypolocomotion, a reduction in movement. Notably, this dose-dependent hypolocomotic effect appears to be independent of the 5-HT2C receptor wikipedia.org.

This compound's interaction with locomotion modulated by psychedelics has been a subject of research. It has been shown to fail in blocking the effects of serotonergic psychedelics in various behavioral paradigms, a characteristic that distinguishes it from serotonin 5-HT2A receptor antagonists wikipedia.org. However, this compound has demonstrated the ability to attenuate the hypolocomotion induced by higher doses of the phenethylamine (B48288) psychedelic DOI wikipedia.org. Conversely, it proved ineffective in counteracting the hypolocomotion caused by the tryptamine (B22526) psychedelic 5-MeO-DMT, a finding that contrasts with the effectiveness of the serotonin 5-HT1A receptor antagonist WAY-100635 in similar contexts wikipedia.org. Further studies indicate that the decrease in locomotor activity induced by high doses of DOI can be attenuated by this compound, suggesting a role for 5-HT2C receptors in mediating this specific effect of DOI researchgate.net.

Table 1: Summary of this compound Effects on Locomotor Activity

ObservationFindingReference(s)
General Locomotor ActivityDoes not produce hyperlocomotion; can produce hypolocomotion at high doses. wikipedia.org
Interaction with DOI-induced LocomotionAttenuates hypolocomotion induced by high doses of DOI. wikipedia.org
Interaction with 5-MeO-DMT-induced LocomotionIneffective against hypolocomotion induced by 5-MeO-DMT. wikipedia.org
DOI-induced Decrease in Locomotor ActivityAttenuated by this compound, indicating 5-HT2C receptor involvement. researchgate.net

Investigations into Anxiety-Related Behaviors

Research into this compound's effects on anxiety-related behaviors in rodent models has yielded consistent findings.

Across multiple rodent anxiety paradigms, this compound has consistently demonstrated a lack of effect on anxiety-related behaviors wikipedia.org. Studies utilizing standard tests, such as the elevated plus-maze, have reported no significant alteration in anxiety-like behavior when this compound was administered researchgate.net.

This compound, as a preferential 5-HT2C receptor antagonist, has been investigated for its role in modulating fear and anxiety in specific contexts. It has been shown to block the anxiogenic-like effects induced by the serotonin receptor agonist mCPP when administered directly into the amygdala researchgate.net. This blockade suggests that the anxiogenic responses elicited by mCPP in this region are specifically mediated by 5-HT2C receptor activity within the amygdala researchgate.netoup.com. Further research indicates that activation of 5-HT2C receptors in the basolateral amygdala (BLA) can indeed exacerbate anxiety-like behavior in rats that have been conditioned to cocaine oup.com. The capacity of this compound to abolish these mCPP-induced anxiogenic effects in the amygdala supports the notion that 5-HT2C receptors play a facilitatory role in anxiety as measured by plus-maze tasks in mice researchgate.net.

Table 2: Summary of this compound Effects on Anxiety Behaviors

Behavioral Measure/ParadigmFindingReference(s)
General Anxiety ParadigmsNo effect on anxiety. wikipedia.org
Elevated Plus MazeNo effect on anxiety-like behavior. researchgate.net
Amygdala mCPP-induced AnxietyBlocks mCPP-induced anxiogenic effects, localizing the effect to 5-HT2CR. researchgate.net

Regulation of Physiological Homeostasis

The role of this compound in the regulation of physiological homeostasis, particularly in relation to salt intake and cardiovascular parameters, has also been a focus of research.

Control of Salt Intake in Sodium-Depleted Rats

Research into the serotonergic system's influence on salt intake has implicated 5-HT2C receptors. Studies utilizing sodium-depleted rats have investigated the effects of this compound, a selective 5-HT2C receptor antagonist, on salt appetite. Within the medial amygdala (MeA), this compound administration led to a significant reduction in salt intake in sodium-depleted rats, with effects observed at intermediate and highest doses researchgate.netufba.br. At the lowest dose tested, however, it failed to modify salt intake in this region ufba.br. In contrast, investigations targeting the central amygdala (CeA) found that this compound failed to modify salt intake in sodium-depleted rats bvsalud.orgufba.br. Furthermore, when administered into the third ventricle, this compound was found to abolish the salt intake-inhibiting effects of the 5-HT2B/2C agonist mCPP ufba.br. In the lateral parabrachial nucleus (LPBN), this compound blocked the inhibitory action of mCPP on salt intake without producing an effect when administered alone nih.gov.

Table 2: Effects of this compound on Salt Intake in Sodium-Depleted Rats

Brain Region TargetedEffect of this compound on Salt Intake in Sodium-Depleted RatsDose Information (if specified)Reference(s)
Medial Amygdala (MeA)Significantly reduced salt intakeIntermediate and highest doses ufba.br
Medial Amygdala (MeA)Significantly reduced salt intakeAt highest dose researchgate.net
Medial Amygdala (MeA)Failed to modify salt intakeLowest dose ufba.br
Central Amygdala (CeA)Failed to modify salt intakeNot specified bvsalud.orgufba.br
LPBN (blocking mCPP)Blocked inhibitory action of mCPPNot specified nih.gov
Third VentricleAbolished mCPP-induced inhibition of salt intakeNot specified ufba.br

Effects on Cardiovascular Parameters (e.g., Blood Pressure and Heart Rate)

Research has also explored the impact of this compound on cardiovascular function. Studies indicate that blockade of central 5-HT2C receptors by this compound blunted stress-induced hypertension. However, this blockade did not alter stress-induced tachycardia researchgate.net. This suggests a specific role for 5-HT2C receptors in the regulation of blood pressure during stress responses, independent of heart rate modulation.

Studies in Genetically Modified Animal Models

The investigation of serotonin receptor function has also benefited from studies using genetically modified animal models, such as knockout mice.

Research in 5-HT2C Receptor Knockout Mice

Mice genetically engineered to lack functional 5-HT2C receptors have been developed to elucidate the specific roles of this receptor subtype. These 5-HT2C receptor knockout mice exhibit several notable phenotypes, including the development of mid-life obesity, glucose intolerance, and seizures tocris.com. Evidence from these models suggests that 5-HT2C receptors play a role in regulating anxiety, appetite, and addiction-related behaviors tocris.com. Furthermore, studies using these knockout models have indicated that the absence of 5-HT2C receptors can lead to enhanced cocaine-induced elevations of dopamine (B1211576) in the nucleus accumbens (NA), a key area in reward pathways nih.gov.

Table 3: Phenotypes of 5-HT2C Receptor Knockout Mice

Phenotype ObservedReference(s)
Mid-life obesity tocris.com
Glucose intolerance tocris.com
Seizures tocris.com
Enhanced cocaine-induced elevations of DA in NA nih.gov
Impact on anxiety tocris.com
Impact on appetite tocris.com
Impact on addiction tocris.com

Methodological Frameworks in Sdz Ser 082 Research

In Vitro Experimental Designs

In vitro studies have been fundamental in characterizing the interaction of Sdz ser-082 with its molecular targets, primarily through radioligand binding assays and cell-based functional assays.

Radioligand Binding Assays

Table 1: Reported Binding Affinity of this compound

ReceptorAffinity MeasureValue
5-HT2CpKd7.8
5-HT2ASelectivity Ratio (vs. 5-HT2C)~40-fold lower affinity
5-HT2BSimilar to 5-HT2C

Cell-Based Functional Assays

While detailed data from cell-based functional assays such as G protein activation or second messenger modulation (e.g., cAMP levels) for this compound are not extensively reported in publicly accessible literature, the compound is generally classified as a 5-HT2B and 5-HT2C receptor antagonist. Some sources also suggest it may act as a weak partial agonist. Functional assays are critical to confirm whether a compound that binds to a receptor acts as an antagonist (blocks the receptor's activity), an agonist (mimics the natural ligand to activate the receptor), or a partial agonist (produces a submaximal response). The characterization of this compound as a potential weak partial agonist implies that in certain cellular contexts, it might elicit a minimal functional response, a nuance that would be critical to explore in detailed cell-based studies.

In Vivo Animal Experimentation Paradigms

In vivo research using animal models provides insights into the physiological and behavioral effects of a compound. For this compound, these studies have primarily focused on its behavioral pharmacology.

Behavioral Neuroscience Techniques

Behavioral studies in rodents have been employed to understand the in vivo effects of this compound. A notable finding is that, unlike some other 5-HT2C receptor antagonists, this compound does not induce hyperlocomotion. In fact, at higher doses, it has been observed to produce hypolocomotion, a decrease in spontaneous movement. This effect is reportedly independent of its action at the 5-HT2C receptor. Furthermore, research has indicated that this compound does not exhibit anxiolytic (anxiety-reducing) effects in various rodent models of anxiety.

In studies investigating its role in the context of substance abuse, this compound was found to have no significant effect on cocaine self-administration in rats. This suggests that at the doses tested, antagonism of the 5-HT2C receptor by this compound does not alter the reinforcing properties of cocaine in this behavioral paradigm.

Neurochemical Measurement Methodologies

While the influence of serotonergic compounds on dopamine (B1211576) (DA) systems is of significant interest in neuropharmacology, there is a lack of specific published data utilizing neurochemical measurement methodologies, such as in vivo microdialysis, to directly assess the effect of this compound on dopamine release in brain regions like the striatum or nucleus accumbens. Such studies would be instrumental in understanding the downstream neurochemical consequences of its interaction with 5-HT2C receptors, which are known to modulate dopaminergic pathways.

Considerations for Receptor Subtype Specificity in Research

The receptor subtype specificity of this compound is a critical aspect of its pharmacological profile and a key consideration in its use as a research tool. Its defining feature is its high affinity for 5-HT2C and 5-HT2B receptors, coupled with a significantly lower affinity for the 5-HT2A receptor. This selectivity is advantageous for researchers aiming to dissect the specific roles of the 5-HT2C and 5-HT2B receptors in various physiological and pathological processes, without the confounding effects of 5-HT2A receptor modulation. The approximately 40-fold selectivity for 5-HT2C over 5-HT2A receptors allows for a targeted investigation of 5-HT2C-mediated functions. However, the similar affinity for both 5-HT2B and 5-HT2C receptors means that it cannot be used to differentiate between the functions of these two subtypes.

Theoretical and Computational Approaches to Serotonin Receptor Ligand Interactions

Molecular Modeling of Serotonin (B10506) Receptors

Molecular modeling encompasses a range of techniques used to simulate and analyze the structure and behavior of molecules. For serotonin receptors, which are G-protein coupled receptors (GPCRs), molecular modeling is essential for understanding their three-dimensional structures, conformational changes upon ligand binding, and the resulting downstream signaling pathways.

Studies have focused on building and validating three-dimensional models for various 5-HT receptor subtypes by leveraging existing crystal structures of related GPCRs nih.gov. These models serve as the foundation for further computational analyses, such as docking and molecular dynamics simulations. For instance, research has modeled the signaling cascades initiated by the activation of 5-HT1A and 5-HT2A receptors, detailing how these receptors, coupled to different G proteins, trigger distinct downstream effects like the activation of the MAPK pathway tandfonline.com. The complexity of these systems, with multiple receptor subtypes and signaling pathways, necessitates sophisticated modeling to predict drug responses accurately tandfonline.com.

Structure-Activity Relationship Analysis of Serotonergic Ligands

Structure-Activity Relationship (SAR) analysis systematically investigates how modifications in the chemical structure of a ligand affect its biological activity, such as binding affinity or efficacy at a specific receptor. For serotonergic ligands, SAR studies are crucial for identifying key structural features responsible for target engagement and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent SAR approach that uses statistical methods to correlate molecular descriptors (physicochemical properties) with biological activity mdpi.comresearchgate.netrsc.orgacs.orgscholarsresearchlibrary.commdpi.com. These models can predict the activity of new compounds, guiding the design of novel ligands with improved properties. For example, QSAR models have been developed for serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET) ligands, using 2D Mordred descriptors and machine learning techniques to predict affinity and inhibition potential mdpi.com. Similarly, QSAR studies have been applied to serotonin receptor ligands, aiming to model binding affinity and receptor subtype selectivity researchgate.netrsc.orgacs.orgscholarsresearchlibrary.com. These analyses often involve identifying specific structural requirements, such as the influence of substituents on aryl rings or the importance of certain functional groups, for high affinity and selectivity towards serotonin receptor subtypes scholarsresearchlibrary.commdpi.com.

Table 1: Example SAR Data for Serotonergic Ligands (Illustrative)

Structural Modification ExampleReceptor Affinity (e.g., Ki)Receptor SubtypeNotes on SAR
Arylpiperazine coreHigh (nM range)5-HT1ACommon motif for high affinity bioorg.org
ω-substituted alkyl chainVariable5-HT1AAmide/imide at ω position critical bioorg.org
Halogen substituent on aryl ringEnhanced affinityVarious 5-HTMay facilitate halogen bonding mdpi.com
Ergoline-like structureHigh affinity5-HT2B/2CCharacteristic of SDZ SER-082 wikipedia.org

Note: This table provides illustrative examples of SAR trends observed in studies of serotonergic ligands. Specific data for this compound's SAR would require detailed experimental or computational studies.

Docking Studies and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. This method is vital for understanding the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries.

Docking studies are performed by placing potential ligands into the predicted binding pockets of serotonin receptors and evaluating the strength and nature of the interactions using scoring functions nih.govmdpi.comnih.govmdpi.comresearchgate.net. These studies aim to rationalize observed structure-activity relationships and predict binding affinities. For example, docking studies have been used to investigate ligand-receptor interactions at the orthosteric sites of 5-HT1A, 5-HT2A, and 5-HT2C receptors, helping to identify key residues involved in binding mdpi.comnih.gov. Research has shown that specific amino acid differences between receptor subtypes can significantly impact ligand binding, as demonstrated by studies on 5-HT2A receptors where a single serine residue influenced hydrogen bonding interactions nih.gov.

This compound, with its ergoline-like structure, has been characterized as a selective antagonist or weak partial agonist for 5-HT2B and 5-HT2C receptors, showing significantly higher affinity for 5-HT2C over 5-HT2A wikipedia.org. Docking studies can help elucidate the specific interactions that confer this selectivity. For instance, computational modeling and docking have been employed to investigate the binding mechanisms of compounds to 5-HT2C receptors in different conformational states (agonist-bound vs. antagonist-bound) to predict their potential as agonists, antagonists, or allosteric modulators mdpi.com.

Table 2: Representative Docking Study Findings for Serotonin Receptor Ligands

Ligand ExampleReceptor TargetDocking Score (Illustrative)Key Interactions PredictedReference Receptor Subtype Selectivity
This compound5-HT2CHigh score (e.g., favorable)Ergoline-like structure, specific hydrogen bonds~40-fold higher affinity than 5-HT2A wikipedia.org
(+)-6-OH-7-Cl-PAT5-HT2AFavorableHydrogen bond with Serine 5.46Specific interaction at this residue nih.gov
Norbo-45-HT1AFavorableInteractions with Phe 3.28, Ser 5.43High affinity mdpi.com
Cassiaside B25-HT2CFavorableMimics agonist bindingPotential agonist mdpi.com

Note: Docking scores are highly dependent on the software and parameters used. The table illustrates the type of information derived from docking studies, focusing on predicted interactions and selectivity patterns relevant to serotonin receptor ligands. Specific docking scores for this compound would be found in dedicated computational studies.

Future Directions and Unanswered Questions in Sdz Ser 082 Research

Potential for Novel Research Tool Development

The development of highly selective ligands for serotonin (B10506) receptor subtypes remains a significant challenge in pharmacology. nih.gov The close similarity between the ligand-binding pockets of serotonin receptors makes the design of specific inhibitors difficult. nih.gov This lack of specificity can lead to off-target effects, complicating the interpretation of research findings. nih.gov

SDZ SER-082, with its preferential affinity for 5-HT2C over 5-HT2A receptors, represents a step toward greater selectivity. acnp.org However, the quest for compounds with even higher specificity is ongoing. Future research could focus on using the chemical scaffold of this compound as a starting point for the synthesis of new analogs. The goal would be to develop novel research tools that can more precisely dissect the roles of the 5-HT2C receptor from the closely related 5-HT2A and 5-HT2B receptors. Such tools would be invaluable for elucidating the specific contributions of each receptor subtype to various physiological and pathological processes.

One promising approach is the development of allosteric modulators. nih.gov Unlike traditional agonists and antagonists that bind to the primary active site, allosteric modulators bind to a different site on the receptor, offering a potential for greater subtype selectivity. nih.gov Research into positive allosteric modulators (PAMs) for the 5-HT2C receptor is an emerging area that could provide more nuanced ways to modulate receptor function. nih.gov

The table below illustrates the binding profile of this compound in comparison to other 5-HT2 receptor ligands, highlighting the ongoing challenge of achieving complete selectivity.

CompoundPrimary Target(s)Known Affinities
This compound 5-HT2C/2B AntagonistPreferential for 5-HT2C over 5-HT2A acnp.org
Ketanserin (B1673593) 5-HT2A AntagonistAlso binds to other receptors
SB 242084 5-HT2C AntagonistSelective 5-HT2C antagonist frontiersin.orgkarger.com
DOI 5-HT2A/2C AgonistBinds to both 5-HT2A and 5-HT2C receptors tocris.com

Elucidation of Broader Neurobiological Roles

The 5-HT2C receptor is implicated in a wide range of neuropsychiatric conditions, including anxiety, depression, and substance use disorders. nih.govnih.govacs.org Antagonists of the 5-HT2C receptor are being investigated for their therapeutic potential in these areas. nih.govacs.org this compound has been used in preclinical studies to probe the role of 5-HT2C receptors in these conditions. For instance, it has been shown to reduce sodium appetite in animal models and has been used to investigate the mechanisms of cocaine-seeking behavior. nih.govnih.gov

However, the full spectrum of the 5-HT2C receptor's neurobiological functions is far from understood. Future research utilizing this compound and other selective antagonists could help to unravel these complexities. For example, the interplay between the 5-HT2A and 5-HT2C receptors in modulating cognitive flexibility and response inhibition is an area of active investigation. nih.gov Studies have shown that antagonists for these two receptors can have opposing effects on reversal learning, suggesting distinct roles in cognitive processes. nih.gov

Furthermore, the 5-HT2C receptor's role in the regulation of dopamine (B1211576) and norepinephrine (B1679862) release is a critical area of inquiry. wikipedia.org Antagonism of 5-HT2C receptors can lead to an increase in the activity of these neurotransmitters in the frontal cortex, a mechanism that may contribute to the therapeutic effects of some antidepressants and antipsychotics. wikipedia.org this compound can serve as a valuable tool to further explore these intricate neurochemical interactions.

Unanswered questions that could be addressed with tools like this compound include:

What is the precise role of 5-HT2C receptor antagonism in different brain regions on mood and anxiety?

How does the modulation of 5-HT2C receptors influence the long-term neuroadaptations associated with addiction?

What is the contribution of 5-HT2C receptors to the cognitive deficits observed in various neuropsychiatric disorders?

Advancements in Receptor Pharmacology and Signaling Cascade Understanding

The signaling mechanisms downstream of the 5-HT2C receptor are multifaceted and not fully elucidated. oup.com While it is known to be a G protein-coupled receptor (GPCR), there is evidence for both G-protein dependent and independent signaling pathways. oup.com This complexity opens up new avenues for understanding how ligands like this compound exert their effects.

The concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor, is a growing area of pharmacology. Future research could investigate whether this compound or novel analogs exhibit biased antagonism, selectively blocking certain downstream signaling cascades while leaving others unaffected. This could lead to the development of more targeted therapies with fewer side effects.

Moreover, the interaction of the 5-HT2C receptor with other proteins, such as phosphatase and tensin homolog (PTEN), adds another layer of regulatory complexity. frontiersin.org Disrupting these protein-protein interactions with peptidomimetics has been shown to enhance 5-HT2C receptor-mediated signaling. frontiersin.org this compound could be used in conjunction with such tools to further dissect the components of the 5-HT2C receptor signalosome.

Key research questions in this area include:

Which specific signaling pathways are modulated by this compound at the 5-HT2C receptor?

Can novel antagonists be developed with biased signaling profiles to achieve more specific therapeutic effects?

How does the antagonism of 5-HT2C receptors by compounds like this compound affect the broader network of interacting proteins and downstream effectors?

Q & A

Q. What experimental models are commonly used to study SDZ SER-082’s neuropharmacological effects, and how do researchers validate their suitability?

  • Methodological Answer : Preclinical studies often employ rodent models (e.g., DAT Val559 mutant mice) to assess locomotor activity and neurotransmitter dynamics. Validation includes baseline behavioral assays (e.g., open-field tests) and post-intervention neurochemical analysis (e.g., HPLC for serotonin/dopamine quantification). Mutant models help isolate receptor-specific interactions, as seen in studies where this compound reversed cocaine-induced hyperactivity .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanism of action?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with keyword combinations (e.g., "this compound AND 5-HT2C receptor") across databases like PubMed, Scopus, and Web of Science. Prioritize primary studies reporting dose-response relationships or contradictory findings. Cross-reference citation trails to map historical vs. emerging hypotheses .

Q. What are the best practices for documenting this compound’s experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing compound preparation (purity, solvent), dosing regimens, and control groups. For in vivo studies, report animal strain, housing conditions, and ethical approvals. Include raw data (e.g., AUC curves for neurotransmitter levels) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on dopamine release across studies?

  • Methodological Answer : Conduct meta-analyses to assess variables like dosage, administration routes, and model specificity (e.g., wild-type vs. mutant rodents). Use sensitivity analyses to identify confounding factors (e.g., interaction with SERT inhibition). Replicate experiments under standardized conditions, employing blinded data collection and Bayesian statistics to quantify uncertainty .

Q. What strategies optimize the integration of behavioral and neurochemical data in this compound studies?

  • Methodological Answer : Apply multimodal approaches: synchronize locomotor activity recordings (e.g., photobeam breaks) with microdialysis sampling at critical timepoints (e.g., pre/post cocaine administration). Use time-series analysis to correlate behavioral peaks with neurotransmitter fluctuations. Tools like MATLAB or Python’s SciPy suite enable cross-modal data alignment .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of this compound research questions?

  • Methodological Answer :
  • Feasible : Assess resource availability (e.g., transgenic animal access, HPLC infrastructure).
  • Novel : Target understudied interactions (e.g., this compound’s impact on GABAergic circuits).
  • Ethical : Adhere to ARRIVE guidelines for animal welfare.
  • Relevant : Align with translational goals (e.g., addiction therapeutics). Pilot studies using FINER frameworks reduce risk of unanswerable questions .

Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Use sigmoidal curve-fitting (e.g., four-parameter logistic models) to estimate EC50 values. For heteroscedastic data, apply weighted least squares regression. Machine learning algorithms (e.g., random forests) can identify non-linear predictors (e.g., sex-specific responses) in high-dimensional datasets .

Data Management & Reporting

Q. How should researchers structure supplementary materials for this compound studies to meet journal requirements?

  • Methodological Answer : Organize supplementary files by data type:
  • Raw behavioral data : CSV files with timestamps and activity counts.
  • Neurochemical profiles : HPLC chromatograms with calibration curves.
  • Experimental protocols : Step-by-step videos or diagrams for complex procedures (e.g., intracerebral cannulation). Label files using journal-specific conventions (e.g., SI_1, SI_2) and cite them in-text .

Q. What tools facilitate the curation of FAIR (Findable, Accessible, Interoperable, Reusable) data for this compound research?

  • Methodological Answer : Use platforms like Zenodo or Figshare for public archiving. Embed metadata using controlled vocabularies (e.g., CHEBI for chemical identifiers). For interoperability, convert datasets to standardized formats (e.g., ISA-Tab for experimental metadata) .

Ethical & Compliance Considerations

Q. How can researchers address ethical concerns when studying this compound in animal models of addiction?

  • Methodological Answer : Implement the 3Rs (Replacement, Reduction, Refinement):
  • Reduction : Use power analysis to minimize sample sizes.
  • Refinement : Employ non-invasive monitoring (e.g., telemetry for physiological parameters).
  • Document compliance with institutional Animal Care and Use Committee (IACUC) protocols and ARRIVE guidelines in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.